3-((4-Aminophenyl)sulfonamido)propanoic acid
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Overview
Description
3-((4-Aminophenyl)sulfonamido)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with an amino group and a sulfonamide group attached to the benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Aminophenyl)sulfonamido)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with a suitable propanoic acid derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps like solvent extraction, distillation, and crystallization to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-((4-Aminophenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Nitro-3-((4-aminophenyl)sulfonamido)propanoic acid.
Reduction: 3-((4-aminophenyl)amino)propanoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-((4-Aminophenyl)sulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 3-((4-Aminophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby affecting various physiological processes .
Comparison with Similar Compounds
- 3-(4-Methylphenylsulfonamido)propanoic acid
- 3-(4-Aminophenyl)propanoic acid
- 3-(4-Methylbenzenesulfonamido)propanoic acid
Comparison:
3-(4-Methylphenylsulfonamido)propanoic acid: Similar structure but with a methyl group instead of an amino group, leading to different chemical properties and reactivity.
3-(4-Aminophenyl)propanoic acid: Lacks the sulfonamide group, resulting in different biological activity and applications.
3-(4-Methylbenzenesulfonamido)propanoic acid: Similar to 3-(4-Methylphenylsulfonamido)propanoic acid but with variations in the position of substituents, affecting its chemical behavior
This detailed overview provides a comprehensive understanding of 3-((4-Aminophenyl)sulfonamido)propanoic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12N2O4S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-[(4-aminophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6,10H2,(H,12,13) |
InChI Key |
BOTJQCGWLRDIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
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